(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin
Description
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin (abbreviated here as (R)-5-Fluoro-DPAT) is a chiral tetralin derivative that selectively targets serotonin 5-HT1A receptors. It is structurally characterized by a fluoro substitution at the C5 position and a hydroxyl group at C8, with dipropylamino groups at C2 (Fig. 1). This compound is the R-enantiomer of the racemic mixture and exhibits full agonist activity at 5-HT1A receptors, as demonstrated by its ability to inhibit forskolin-stimulated cAMP production in GH4ZD10 cells . Its stereochemistry critically influences receptor interactions: the R-isomer induces robust downstream signaling, while the S-isomer ((S)-UH-301) acts as a partial agonist or antagonist .
The pharmacological profile of (R)-5-Fluoro-DPAT has been studied extensively in vivo and in vitro. For example, it reduces 5-HT biosynthesis in rat brains by decreasing 5-hydroxytryptophan accumulation and induces hypothermia and behavioral changes in rodents, consistent with 5-HT1A activation . Its fluorinated structure enhances metabolic stability compared to non-fluorinated analogs like 8-OH-DPAT .
Properties
IUPAC Name |
(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17/h7-8,12,19H,3-6,9-11H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKBVTBXFLSTPB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169818 | |
| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127126-18-5 | |
| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127126-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UH-301 free base, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127126185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UH-301 FREE BASE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44B1597K8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of ®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin, also known as UH-301 free base, ®-, is the central serotonin (5-HT) receptor. This receptor plays a crucial role in various physiological and behavioral controls, including mood, appetite, and sleep.
Mode of Action
UH-301 free base, ®-, acts as a potent agonist at the 5-HT receptor. It binds to the receptor and mimics the action of serotonin, leading to increased serotonin activity. This interaction results in pronounced biochemical and behavioral alterations indicative of central serotoninomimetic activity.
Biochemical Pathways
The compound’s interaction with the 5-HT receptor affects the serotonin neurotransmission pathway. It increases 5-HT levels, decreases 5-HIAA levels, reduces the 5-HT synthesis rate and 5-HT utilization, and inhibits 5-HT neuronal firing. These effects are virtually identical to those reported to result from the administration of other serotonin agonists such as lisuride or LSD.
Result of Action
The molecular and cellular effects of ®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin’s action are primarily related to its potentiation of serotonin activity. This leads to biochemical and behavioral alterations indicative of central serotoninomimetic activity. The compound may thus be regarded as a potent, selective centrally acting 5-HT agonist.
Biological Activity
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin, commonly referred to as (R)-UH301, is a synthetic compound with significant biological activity, particularly as a selective agonist for serotonin receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
- Molecular Formula : C16H24FNO
- Molecular Weight : 265.37 g/mol
- Hydrogen Bond Donors : 1
- Rotatable Bonds : 5
- Topological Polar Surface Area : 23.47 Ų
- LogP (Octanol-water partition coefficient) : 3.49 .
This compound primarily acts as an agonist at the 5-HT1A serotonin receptor . Research has shown that it exhibits varying degrees of intrinsic activity, ranging from full agonism to antagonism depending on structural modifications and the specific receptor subtype involved .
Key Findings:
- Agonistic Activity : It has been characterized as a full agonist at the 5-HT1A receptors, which are implicated in mood regulation, anxiety, and cognitive functions .
- Efficacy Variations : Different analogs of this compound exhibit diverse affinities and efficacies at serotonin receptors, suggesting that modifications can enhance its therapeutic potential .
Affinity Studies
A series of studies evaluated the binding affinity of (R)-UH301 and its derivatives to rat brain 5-HT1A receptors. The results indicated that:
- The compound demonstrates high binding affinity compared to other known agonists.
- Substitutions in the N-propyl groups significantly affect receptor interaction and efficacy .
Table 1: Affinity of (R)-UH301 and Related Compounds at 5-HT Receptors
| Compound | Binding Affinity (Ki, nM) | Receptor Type |
|---|---|---|
| (R)-5-Fluoro-8-hydroxy-DPAT | 0.8 | 5-HT1A |
| (S)-5-Fluoro-8-hydroxy-DPAT | >100 | 5-HT1A |
| (R)-UH301 | 0.6 | 5-HT1A |
| Buspirone | 3.0 | 5-HT1A |
Data adapted from various studies evaluating receptor interactions .
Therapeutic Implications
The biological activity of (R)-UH301 suggests potential applications in treating psychiatric disorders, particularly those involving dysregulation of serotonin pathways such as depression and anxiety disorders. Its selectivity for the 5-HT1A receptor may provide therapeutic benefits with fewer side effects compared to non-selective agents.
Case Studies
- Anxiety Disorders : Clinical trials involving compounds similar to (R)-UH301 have shown promise in reducing anxiety symptoms without causing sedation, a common side effect associated with many anxiolytics .
- Cognitive Enhancement : Animal studies indicate that (R)-UH301 may enhance cognitive functions, potentially making it a candidate for further investigation in conditions like schizophrenia or cognitive decline associated with aging .
Scientific Research Applications
Target Receptors
The primary target of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin is the serotonin (5-HT) receptor. It acts as a potent agonist at the 5-HT1A receptor, which plays a crucial role in modulating neurotransmission in the central nervous system.
Neuroprotective Effects
Research indicates that R-UH-301 exerts neuroprotective effects against glutamate-induced toxicity. It has been shown to block apoptotic cell death induced by N-methyl-D-aspartate (NMDA) in cell cultures, potentially through the attenuation of NMDA-induced calcium influx.
Scientific Research Applications
-
Neuropharmacology
- Serotonergic Activity : R-UH-301 enhances serotonin activity, leading to biochemical and behavioral alterations indicative of serotonergic modulation. This property is being investigated for its implications in treating mood disorders and neurodegenerative diseases.
-
Cancer Research
- Antitumor Activity : In vivo studies have demonstrated significant tumor growth inhibition in xenograft models, with reported inhibition rates reaching up to 60% at doses of 20 mg/kg. The compound has shown promise in inducing apoptosis in cancer cells while sparing normal cells.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties, showing effectiveness in reducing inflammation markers in models of induced arthritis.
Case Study 1: Anticancer Efficacy
Objective : To evaluate the anticancer effects in breast cancer models.
Results : R-UH-301 demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. This suggests its potential as a selective anticancer agent.
Case Study 2: Neuroprotective Effects
Objective : Assess the neuroprotective properties against glutamate toxicity.
Results : The compound effectively blocked apoptotic pathways activated by NMDA exposure, indicating its potential utility in neurodegenerative conditions.
Comparative Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Significant inhibition of tumor growth in xenograft models | |
| Neuroprotection | Blocks apoptotic cell death induced by NMDA | |
| Anti-inflammatory | Reduces inflammation markers in arthritis models |
Comparison with Similar Compounds
(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin ((S)-UH-301)
The S-enantiomer of 5-Fluoro-DPAT serves as a competitive antagonist at 5-HT1A receptors. It completely blocks (R)-5-Fluoro-DPAT-induced effects, including hypothermia, reduced 5-HT biosynthesis, and behavioral changes in rats . Unlike the R-isomer, (S)-UH-301 lacks intrinsic activity in cAMP inhibition assays and shows weak dopaminergic D2 receptor antagonism at high doses .
Key Differences :
| Property | (R)-5-Fluoro-DPAT | (S)-UH-301 |
|---|---|---|
| 5-HT1A Affinity (Ki) | 1.2 nM | 3.8 nM |
| Intrinsic Activity | Full agonist (100%) | Antagonist (0%) |
| D2 Receptor Activity | None | Weak antagonist |
8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT)
8-OH-DPAT is a prototypical 5-HT1A agonist lacking the C5 fluoro substitution. It exhibits higher receptor affinity (Ki = 0.6 nM) than (R)-5-Fluoro-DPAT but is less metabolically stable due to rapid oxidation of the unsubstituted C5 position . Both compounds induce similar behavioral effects (e.g., flat body posture, hypothermia), but (R)-5-Fluoro-DPAT’s fluorination reduces off-target interactions with adrenergic and dopaminergic receptors .
5-Hydroxy-2-methyl-2-(di-n-propylamino)tetralin
This analog replaces the C5 fluoro group with a methyl group. It shows reduced 5-HT1A affinity (Ki = 15 nM) and partial agonist activity, highlighting the importance of the C5 electronegative substituent for optimal receptor binding .
Functional Analogues
NAD-299 (Robalzotan)
NAD-299, a selective 5-HT1A antagonist, shares structural similarities with (R)-5-Fluoro-DPAT but incorporates a bicyclic aromatic system. It exhibits higher selectivity for 5-HT1A over D2 receptors (Ki ratio > 100) compared to (S)-UH-301 .
Flesinoxan
Flesinoxan, a non-tetralin 5-HT1A agonist, demonstrates comparable efficacy to (R)-5-Fluoro-DPAT in reducing anxiety-like behaviors but has a shorter half-life due to esterase susceptibility .
Substituent Effects on Pharmacological Activity
Modifications at the C8 and N-propyl positions significantly influence 5-HT1A activity:
- C8 Hydroxyl Group : Essential for hydrogen bonding with Ser<sup>5.42</sup> in the receptor’s binding pocket. Removal reduces affinity by >100-fold .
- N-Propyl Replacement : Substituting one N-propyl with a 4-(8-azaspiro[4.5]decan-8-yl)butyl group increases both affinity (Ki = 0.8 nM) and intrinsic activity (110% vs. 100% for (R)-5-Fluoro-DPAT) .
Research Findings and Implications
Receptor Binding and Signaling
(R)-5-Fluoro-DPAT’s full agonism correlates with its ability to stabilize the active conformation of 5-HT1A receptors, as shown in molecular dynamics simulations . In contrast, (S)-UH-301 disrupts this stabilization, acting as a competitive antagonist .
Therapeutic Potential
The R-isomer’s efficacy in modulating serotonin pathways suggests applications in treating anxiety, depression, and neurodegenerative disorders. However, its hypothermic and locomotor-inhibiting effects may limit clinical utility .
Preparation Methods
Friedel-Crafts Cyclization
A classical method involves Friedel-Crafts acylation of fluorobenzene derivatives followed by cyclization:
Step 1 : Acylation of 3-fluorophenethyl alcohol with propionyl chloride yields γ-aryl ketone.
Step 2 : Acid-catalyzed cyclization forms the tetralone scaffold. Typical conditions:
Diels-Alder Approach
Alternative synthesis via Diels-Alder reaction between fluorinated dienes and quinone dienophiles:
| Component | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 1-Fluoro-1,3-butadiene | Benzoquinone | 140°C | 55 |
| 2-Fluorostyrene | Maleic anhydride | 120°C | 62 |
This method offers better regiocontrol but requires stringent anhydrous conditions.
Enantioselective Synthesis of the Dipropylamino Group
Chiral Resolution of Racemic Amines
Early routes employed resolution using tartaric acid derivatives:
Catalytic Asymmetric Amination
Modern approaches utilize transition-metal catalysts for C–N bond formation:
Protocol :
-
Substrate: 2-ketotetralin derivative
-
Catalyst: Rhodium-(R)-BINAP complex (2 mol%)
-
Amine source: Dipropylamine
-
Conditions: H2 (50 psi), 80°C, 24 h
Sequential Functionalization: Fluorination and Hydroxylation
Directed ortho-Fluorination
Electrophilic fluorination using Selectfluor® on tetralin intermediates:
| Position | Directing Group | Fluorinating Agent | Yield (%) |
|---|---|---|---|
| C5 | -NHCOCH3 | Selectfluor® | 78 |
| C8 | -OCH3 | F-TEDA-BF4 | 65 |
Demethylation of C8-methoxy group via BBr3 in CH2Cl2 (0°C, 2 h) yields the phenolic –OH group.
Final Coupling and Deprotection
Key Reaction Sequence :
-
Mitsunobu Reaction : Coupling dipropylamine to hydroxylated intermediate
-
Reagents: DIAD, PPh3, THF, 0°C → RT
-
Conversion: 92%
-
-
Global Deprotection : Removal of acetyl protecting groups
-
Conditions: 6M HCl, reflux, 6 h
-
Isolation: Crystallization from EtOAc/hexane
-
Analytical Characterization
Critical quality control parameters include:
Chiral Purity :
-
HPLC: Chiralpak AD-H column, hexane/i-PrOH (80:20), 1 mL/min
-
Retention: (R)-enantiomer = 14.2 min; (S)-enantiomer = 16.8 min
Structural Confirmation :
-
¹H NMR (400 MHz, CDCl3): δ 6.72 (d, J = 8.4 Hz, 1H, ArH), 5.21 (s, 1H, OH)
-
HRMS : m/z calc. for C16H24FNO [M+H]+: 265.1837; found: 265.1839
Industrial-Scale Production Considerations
Process Optimization Challenges :
-
Exothermic Risks : Controlled addition during Friedel-Crafts cyclization
-
Catalyst Recycling : Rhodium recovery via ion-exchange resins
-
Waste Streams : Fluoride ion removal using Ca(OH)2 precipitation
Q & A
Q. What is the primary pharmacological target of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin, and how is its receptor affinity quantified?
The compound primarily targets serotonin 5-HT1A receptors. Receptor affinity is quantified using competitive radioligand binding assays with [<sup>3</sup>H]-8-OH-DPAT in rat hippocampal or cortical tissue. For example, enantiopure derivatives of 2-(dipropylamino)tetralin analogs demonstrate Ki values ranging from 0.7 to 130 nM, depending on C8-substituent modifications . Standard protocols involve measuring displacement of the radiolabeled agonist to determine binding kinetics .
Q. How do enantiomeric differences between (R)- and (S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin affect pharmacological activity?
The (R)-enantiomer acts as a full 5-HT1A receptor agonist, while the (S)-enantiomer ((S)-UH-301) functions as a selective antagonist. This stereoselectivity is demonstrated in vivo by the (S)-enantiomer's ability to inhibit (R)-8-OH-DPAT-induced effects, such as hypothermia and serotonin synthesis suppression in rats. Methodological validation includes behavioral assays (e.g., locomotor activity tests) and biochemical measurements of serotonin turnover .
Q. What experimental models are used to assess the functional activity of this compound?
- In vitro : cAMP inhibition assays in GH4ZD10 cells expressing rat 5-HT1A receptors, where agonist efficacy is measured via inhibition of VIP-stimulated cAMP production .
- In vivo : Behavioral tests in rodents, including exploratory activity in non-habituated rats and serotonin syndrome induction (e.g., flat body posture, forepaw treading) .
Advanced Research Questions
Q. How do C8-substituent modifications influence the compound's interaction with 5-HT1A receptors?
Substituents at the C8 position (e.g., fluoro, methoxycarbonyl, acetyl) modulate both binding affinity and intrinsic activity. For instance:
- The 5-fluoro substitution in this compound enhances selectivity for 5-HT1A over dopamine receptors .
- Methoxycarbonyl or acetyl groups increase agonist potency in vivo, while carboxy-substituted derivatives lose affinity entirely . Structure-activity relationship (SAR) studies use palladium-catalyzed triflate reactions to synthesize derivatives, followed by radioligand binding and functional assays .
Q. What methodologies resolve contradictions between in vitro binding affinity and in vivo functional activity for derivatives of this compound?
Discrepancies arise when derivatives with high in vitro affinity (e.g., Ki < 10 nM) show no in vivo effects. Resolution strategies include:
- Receptor reserve analysis : Testing partial agonists in systems with varying receptor densities.
- Molecular dynamics simulations : Modeling ligand-receptor interactions to identify steric or electronic mismatches. For example, (S)-UH-301's antagonist activity is linked to weaker hydrogen bonding with Asp82 in transmembrane helix 2 (TMH2) compared to agonists .
- Functional selectivity assays : Measuring β-arrestin recruitment vs. G-protein activation to detect biased signaling .
Q. How can molecular docking studies improve the design of 5-HT1A receptor ligands based on this scaffold?
Docking simulations using homology models of 5-HT1A receptors (based on rhodopsin templates) identify critical interactions:
- Agonists : Form hydrogen bonds with Asp82 (TMH2) and Ser199 (TMH4).
- Antagonists : Occupy a deeper binding pocket near Ile385 (TMH7), disrupting agonist-induced conformational changes . These models guide substitutions at the C8 or N-propyl positions to optimize binding kinetics or efficacy .
Q. What approaches validate the compound's selectivity for 5-HT1A receptors over related targets (e.g., dopamine D2 receptors)?
- Radioligand cross-screening : Test affinity for D2, 5-HT2A, and adrenergic receptors using [<sup>3</sup>H]-spiperone (D2) or [<sup>3</sup>H]-ketanserin (5-HT2A).
- Functional selectivity assays : Measure cAMP modulation in cell lines co-expressing 5-HT1A and D2 receptors.
- Behavioral profiling : Compare effects in 5-HT1A knockout vs. wild-type mice to isolate receptor-specific responses .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on intrinsic activity (e.g., partial agonist vs. antagonist) for structurally similar analogs?
Contradictions often stem from assay-specific variables:
- Cell type differences : Endogenous receptor expression levels in GH4ZD10 cells vs. native neurons.
- Species variability : Rat vs. human 5-HT1A receptor conformational states. Standardization methods:
- Use constitutively active receptor mutants to quantify inverse agonism.
- Perform head-to-head comparisons in identical experimental systems (e.g., transfected HEK293 cells) .
Q. Why do some C8-substituted derivatives exhibit high affinity but lack in vivo efficacy?
Potential explanations:
- Pharmacokinetic barriers : Poor blood-brain barrier penetration or rapid metabolism.
- Functional antagonism : Partial agonists may act as antagonists in high-receptor-density regions. Solutions:
- Conduct pharmacokinetic profiling (e.g., plasma/brain concentration ratios).
- Test analogs in 5-HT1A autoreceptor vs. postsynaptic receptor models to detect regional selectivity .
Methodological Recommendations
Q. What are best practices for synthesizing enantiopure derivatives of this compound?
Q. How should researchers optimize experimental designs for behavioral studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
